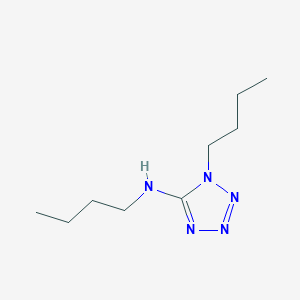
N,1-dibutyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dibutyltetrazol-5-amine is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibutyltetrazol-5-amine typically involves the cycloaddition reaction of nitriles and azides. One common method is the reaction of butylamine with triethyl orthoformate and sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,1-dibutyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding tetrazole oxides.
Reduction: Dibutylamine derivatives.
Substitution: Various substituted tetrazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,1-dibutyltetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: Utilized in the production of energetic materials and as a stabilizer in photographic chemicals
Mecanismo De Acción
The mechanism of action of N,1-dibutyltetrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring’s ability to mimic carboxylic acids allows it to interact with various receptors and enzymes, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,5-disubstituted tetrazoles: Share similar structural features but differ in the substituents attached to the tetrazole ring.
5-substituted tetrazoles: Have a single substituent at the 5-position, making them less complex than N,1-dibutyltetrazol-5-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutyl groups enhance its lipophilicity, making it more suitable for applications requiring membrane permeability .
Propiedades
Número CAS |
91055-09-3 |
|---|---|
Fórmula molecular |
C9H19N5 |
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
N,1-dibutyltetrazol-5-amine |
InChI |
InChI=1S/C9H19N5/c1-3-5-7-10-9-11-12-13-14(9)8-6-4-2/h3-8H2,1-2H3,(H,10,11,13) |
Clave InChI |
QSEALVGJDWLJBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NN=NN1CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















